(2-Aminopyridin-4-yl)methanethiol
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Overview
Description
(2-Aminopyridin-4-yl)methanethiol is an organic compound that features a pyridine ring substituted with an amino group at the 2-position and a methanethiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopyridin-4-yl)methanethiol typically involves the introduction of the methanethiol group to a pyridine ring that already contains an amino group. One common method involves the reaction of 2-aminopyridine with a thiolating agent under controlled conditions. For example, the reaction can be carried out using thiourea and hydrogen peroxide in an acidic medium to introduce the methanethiol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Aminopyridin-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Aminopyridin-4-yl)methanethiol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2-Aminopyridin-4-yl)methanethiol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino and thiol groups can interact with biological targets through hydrogen bonding, coordination to metal ions, or covalent modification of active sites.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-ylmethanethiol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Aminopyridin-4-ylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Aminopyridine: Lacks the methanethiol group.
Uniqueness
(2-Aminopyridin-4-yl)methanethiol is unique due to the presence of both an amino group and a methanethiol group on the pyridine ring.
Properties
Molecular Formula |
C6H8N2S |
---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
(2-aminopyridin-4-yl)methanethiol |
InChI |
InChI=1S/C6H8N2S/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8) |
InChI Key |
RMMCKSHISNRIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CS)N |
Origin of Product |
United States |
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